1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone
Description
Properties
IUPAC Name |
1-(3-bromo-2-hydroxy-5-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4(11)6-2-5(10(13)14)3-7(9)8(6)12/h2-3,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPQONVDLVCQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-97-0 | |
| Record name | 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Acetylation of p-Bromophenol
In the presence of a base (e.g., sodium hydroxide), p-bromophenol reacts with an acetylating agent (e.g., acetic anhydride) in tetrachlorethylene (C₂Cl₄) as the solvent. This yields p-bromophenyl acetate, with the reaction proceeding at 60–80°C for 3–5 hours. The use of tetrachlorethylene ensures high solubility of both reactants and products while minimizing side reactions.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Tetrachlorethylene |
| Temperature | 60–80°C |
| Catalyst | NaOH (10 mol%) |
| Yield | >90% (estimated) |
Step 2: Fries Rearrangement
The p-bromophenyl acetate undergoes Fries rearrangement in the same solvent using a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) at 80–100°C. This step relocates the acetyl group to the ortho position relative to the hydroxyl group, forming 5-bromo-2-hydroxyacetophenone. The rearrangement is regioselective, favoring the ortho product due to steric and electronic effects.
Key Observations:
Step 3: Nitration
Nitration of 5-bromo-2-hydroxyacetophenone is conducted using a nitrating mixture (e.g., HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. The nitro group is introduced at the meta position relative to the hydroxyl group, yielding the final product. The reaction is quenched with ice-water, and the product is isolated via filtration.
Optimization Parameters:
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃ (65%) |
| Temperature | 0–5°C |
| Reaction Time | 2–3 hours |
| Purity | 97% (post-crystallization) |
Alternative Synthetic Routes
Direct Bromination of 2-Hydroxy-5-nitroacetophenone
An alternative approach involves brominating 2-hydroxy-5-nitroacetophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid. The bromine atom is introduced at the para position relative to the nitro group, guided by the directing effects of the substituents. However, this method suffers from lower regioselectivity and requires meticulous control of reaction conditions to avoid di-bromination.
Comparative Challenges:
- Regioselectivity: Competing bromination at positions 3 and 4 necessitates chromatographic separation.
- Yield: 60–70% for mono-brominated product.
Industrial-Scale Production
The patent method is favored industrially due to its solvent economy and scalability. Tetrachlorethylene’s low toxicity (compared to chlorinated solvents like chloroform) and high boiling point (121°C) enable efficient recycling through distillation. A typical production batch processes 100 kg of p-bromophenol with the following metrics:
| Metric | Value |
|---|---|
| Solvent Recovery Rate | >95% |
| Overall Yield | 78–82% |
| Purity | 97–99% |
Reaction Mechanism and Selectivity
The Fries rearrangement proceeds via a concerted mechanism where the Lewis acid coordinates to the ester carbonyl, facilitating acyl-oxygen bond cleavage and subsequent electrophilic attack at the ortho position. Nitration follows an electrophilic aromatic substitution mechanism, with the hydroxyl group activating the ring and directing incoming nitro groups to the meta position.
Key Mechanistic Insights:
- Ortho vs. Para Preference: Steric hindrance from the bromine atom in p-bromophenyl acetate favors ortho acetylation during Fries rearrangement.
- Nitration Regiochemistry: The hydroxyl group’s strong activating effect overrides the deactivating nitro group’s meta-directing influence in later stages.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Patent Three-Step | High yield, solvent reuse, scalable | Requires specialized equipment |
| Direct Bromination | Fewer steps | Low regioselectivity, lower yield |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, catalysts (palladium on carbon), sodium borohydride, solvents (methanol, ethanol).
Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Amino derivatives.
Oxidation: Ketones or aldehydes.
Scientific Research Applications
Pharmaceutical Development
1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone plays a significant role as an intermediate in the synthesis of pharmaceuticals. Its derivatives are investigated for their potential as anti-inflammatory and analgesic agents. The compound's structure allows it to interact with biological targets effectively, making it a valuable component in drug design and development.
Case Study: Anti-inflammatory Agents
Research has demonstrated that derivatives of this compound exhibit promising anti-inflammatory activities. For example, studies on similar nitrophenyl compounds have shown their efficacy in reducing inflammation in animal models, indicating potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for identifying and quantifying other chemical substances. Its ability to form stable complexes with various analytes enhances detection methods such as spectrophotometry and chromatography.
Application in Chromatography
The compound can be used to develop chromatographic methods for separating complex mixtures. Its unique spectral properties allow for effective monitoring during high-performance liquid chromatography (HPLC), improving the accuracy of quantitative analyses .
Biochemical Research
This compound is also significant in biochemical research, particularly in studies involving enzyme inhibition. It provides insights into metabolic pathways and potential therapeutic targets by interacting with specific enzymes.
Enzyme Inhibition Studies
Research has indicated that compounds similar to this compound can inhibit key enzymes involved in metabolic processes, which may lead to the development of new treatments for metabolic disorders .
Material Science
In material science, this compound can be incorporated into polymer formulations to enhance properties such as thermal stability and UV resistance. This application is particularly relevant in developing advanced materials for electronics and coatings.
Polymer Applications
The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and durability, making it suitable for use in high-performance materials .
Environmental Monitoring
The compound is also utilized in environmental monitoring for detecting and analyzing pollutants. Its chemical properties allow it to interact with various environmental contaminants, aiding in assessments of environmental safety and compliance with regulations.
Pollutant Detection
Studies have shown that this compound can be used as a marker for specific pollutants, enhancing the ability to monitor environmental health effectively .
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine, hydroxyl, and nitro groups allows for various interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The target compound’s -NO₂ and -Br substituents enhance electrophilic substitution resistance compared to amino (-NH₂) or methoxy (-OCH₃) analogs .
Key Observations :
- Catalyst efficiency : Bi(OTf)₃ and BBr₃ are effective for cyclization and halogenation, respectively, achieving high yields (>85%) .
- Deprotection steps : Methoxy-to-hydroxy conversion (e.g., using BBr₃) is critical for introducing hydroxyl groups in derivatives like the target compound .
Physicochemical Properties
Key Observations :
- Solubility: Nitro and hydroxy groups improve solubility in polar solvents (e.g., DMSO, methanol) compared to halogenated analogs .
- Thermal stability : Pyridine-containing derivatives exhibit higher thermal stability (e.g., bp 103°C at 4 mmHg) .
Biological Activity
1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone, also known by its CAS number 90004-97-0, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by various research studies, synthesis methods, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bromine atom and a nitro group on a phenolic ring, which are critical for its biological activity. The presence of these functional groups often enhances the compound's reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A notable method involves the bromination of 2-hydroxy-5-nitroacetophenone, followed by acetylation. The reaction conditions typically include the use of aluminum chloride as a catalyst in organic solvents like dichlorobenzene at elevated temperatures .
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 2-hydroxyacetophenone have shown activity against various bacterial strains. The introduction of bromine and nitro groups is believed to enhance this activity due to increased lipophilicity and electron-withdrawing effects, which can improve membrane penetration and interaction with bacterial targets .
Antioxidant Properties
The antioxidant potential of halogenated phenolic compounds has been extensively studied. The hydroxyl group in this compound can donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress in biological systems. Studies indicate that such compounds can scavenge free radicals effectively, contributing to their therapeutic potential in conditions associated with oxidative damage .
Cytotoxicity and Cancer Research
Compounds similar to this compound have been evaluated for cytotoxicity against cancer cell lines. For example, certain brominated phenolic compounds have demonstrated selective cytotoxic effects on tumor cells while sparing normal cells. This selectivity may be linked to the compound's ability to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation .
Case Studies
Q & A
Q. What are the established synthetic routes for 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone, and what key reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation using acetyl chloride and a brominated/nitrated phenol precursor. Key steps include:
Nitration : Introducing the nitro group to the phenolic ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
Bromination : Electrophilic substitution using Br₂ or NBS (N-bromosuccinimide) in a polar solvent.
Acylation : Friedel-Crafts reaction with acetyl chloride, catalyzed by Lewis acids like AlCl₃.
Q. Critical Conditions :
- Temperature control (<0°C during nitration to avoid over-oxidation).
- Solvent choice (e.g., dichloromethane for acylation to stabilize intermediates).
- Stoichiometric ratios (excess acetyl chloride ensures complete acylation).
Yield optimization requires purification via column chromatography or recrystallization (ethanol/water mixtures). Reported yields range from 60–75% .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.6–2.8 ppm (acetyl methyl group), δ 8.2–8.5 ppm (aromatic protons adjacent to nitro/bromo groups).
- ¹³C NMR : Carbonyl resonance at ~200 ppm, aromatic carbons at 110–150 ppm.
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 274 (calculated for C₈H₆BrNO₄).
- IR Spectroscopy : Stretches at ~1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).
Q. Purity Assessment :
Q. What are the stability considerations for this compound under storage and experimental conditions?
Methodological Answer: Stability Challenges :
- Hydrolysis : The acetyl group is susceptible to hydrolysis in aqueous acidic/basic conditions.
- Photodegradation : Nitro and bromo groups increase sensitivity to UV light.
Q. Best Practices :
- Store at 2–8°C in amber vials under inert gas (N₂/Ar).
- Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., DMF, DMSO) for solutions.
- Monitor degradation via TGA/DSC (thermal stability up to 150°C) and periodic NMR/HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?
Methodological Answer: Contradictions may arise from:
- Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative).
- Assay conditions (e.g., broth microdilution vs. agar diffusion).
Q. Resolution Strategies :
Standardized Assays : Use CLSI (Clinical Laboratory Standards Institute) guidelines for MIC (Minimum Inhibitory Concentration) determination.
Structural Analogs : Compare activity with derivatives (e.g., 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone) to isolate substituent effects.
Mode-of-Action Studies :
- Fluorescence Quenching : Assess binding to bacterial enzymes (e.g., dihydrofolate reductase).
- ROS Detection : Measure reactive oxygen species generation via DCFH-DA probes.
Data normalization to positive controls (e.g., ciprofloxacin) is critical .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: In Silico Approaches :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilicity at the bromine site.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions prone to nucleophilic attack.
- Transition State Modeling : Simulate SN2 pathways using Gaussian or ORCA software.
Q. Experimental Validation :
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols).
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways.
Combined computational/experimental workflows enhance predictive accuracy .
Q. How can crystallographic data improve understanding of this compound’s intermolecular interactions?
Methodological Answer: Single-Crystal X-ray Diffraction :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Key Observations :
- Hydrogen bonding between hydroxyl and nitro groups (O–H···O distance ~2.1 Å).
- π-π stacking of aromatic rings (interplanar spacing ~3.5 Å).
Q. SHELX Suite Applications :
- SHELXT for structure solution via direct methods.
- SHELXL for refinement (R-factor < 0.05 for high-resolution data).
Crystallographic data inform co-crystal design for enhanced solubility or stability .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer: Scale-Up Challenges :
- Exothermic reactions (e.g., nitration) require controlled heat dissipation.
- Byproduct formation (e.g., di-nitrated isomers).
Q. Mitigation Approaches :
- Flow Chemistry : Continuous reactors for precise temperature/residence time control.
- Chiral Stationary Phases : Use HPLC with cellulose-based columns to separate enantiomers.
- In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR for real-time analysis.
Documented yields at 100-g scale reach ~65% with >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
